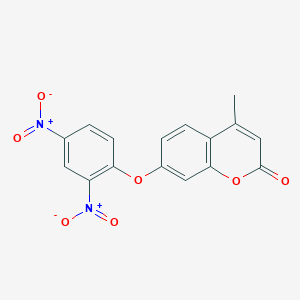

7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one

説明

特性

IUPAC Name |

7-(2,4-dinitrophenoxy)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O7/c1-9-6-16(19)25-15-8-11(3-4-12(9)15)24-14-5-2-10(17(20)21)7-13(14)18(22)23/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCWRLPZTULFBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301215762 | |

| Record name | 7-(2,4-Dinitrophenoxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314742-00-2 | |

| Record name | 7-(2,4-Dinitrophenoxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314742-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2,4-Dinitrophenoxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one synthesis pathway

An In-Depth Technical Guide to the Synthesis of 7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive, two-part synthesis pathway for this compound, a notable fluorescent probe utilized in the detection of hydrogen sulfide (H₂S)[1][2]. The synthesis is dissected into two primary stages: the initial formation of the core coumarin scaffold, 7-hydroxy-4-methylcoumarin, via the Pechmann condensation, followed by the etherification of this intermediate through a nucleophilic aromatic substitution (SNAr) reaction. This document is intended for researchers and professionals in chemical synthesis and drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the reaction parameters.

Introduction: The Significance of the Coumarin Scaffold

Coumarin and its derivatives are a prominent class of benzopyrone heterocycles found in numerous natural products and synthetic compounds[3][4][5]. Their unique photochemical properties, coupled with a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects, make them invaluable scaffolds in medicinal chemistry and material science[4][6][7][8]. The target molecule, this compound, leverages the coumarin core as a fluorophore, which exhibits changes in its fluorescence properties upon reaction with specific analytes like H₂S, making it a valuable tool for biological sensing applications[1][2].

The synthetic strategy detailed herein is a logical and efficient two-step process, beginning with a classic condensation reaction to build the coumarin ring system, followed by a targeted substitution to install the dinitrophenoxy sensing moiety.

Part 1: Synthesis of the Intermediate: 7-Hydroxy-4-methylcoumarin

The foundational step in this pathway is the synthesis of the 7-hydroxy-4-methylcoumarin intermediate. The Pechmann condensation, first reported in 1883, remains one of the most direct and widely used methods for preparing coumarins from phenols and β-ketoesters[5][9][10].

Principle and Mechanism: The Pechmann Condensation

This reaction involves the acid-catalyzed condensation of resorcinol (a highly activated phenol) with ethyl acetoacetate (a β-ketoester). Strong acids, such as concentrated sulfuric acid, are typically employed to catalyze two key transformations: an initial transesterification between the phenol and the ketoester, and a subsequent intramolecular Michael addition (cyclization) followed by dehydration to form the aromatic pyrone ring[9]. The electron-donating effects of the two hydroxyl groups on the resorcinol ring facilitate the electrophilic attack required for cyclization.

Caption: Workflow of the Pechmann condensation for coumarin synthesis.

Data Presentation: Reagents for Part 1

| Reagent / Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |

| Resorcinol | C₆H₆O₂ | 110.11 | 5.5 g (0.05 mol) | Phenolic Substrate |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.5 mL (0.05 mol) | β-Ketoester |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25-50 mL | Catalyst & Dehydrating Agent |

| Crushed Ice / Ice Water | H₂O | 18.02 | ~500 mL | Precipitation & Quenching |

| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |

Experimental Protocol: Pechmann Condensation

This protocol is synthesized from established methodologies to ensure reliability and high yield[9][11][12].

CAUTION: Concentrated sulfuric acid is extremely corrosive and reacts exothermically with water. All operations must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reaction Setup: Place a 250 mL beaker or conical flask in a large ice-water bath. Carefully add 50 mL of concentrated sulfuric acid to the flask and allow it to cool to below 10°C.

-

Addition of Reactants: In a separate flask, mix 5.5 g of resorcinol with 6.4 mL of ethyl acetoacetate.

-

Reaction Initiation: Slowly and with continuous stirring, add the resorcinol-ethyl acetoacetate mixture to the cold sulfuric acid. The addition should be done portion-wise to maintain the temperature of the reaction mixture below 10°C.

-

Reaction Progression: Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 18-24 hours with occasional stirring. The solution will darken, and its viscosity will increase.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing approximately 500 g of crushed ice while stirring vigorously. A solid precipitate will form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from ethanol to yield pale yellow or off-white crystals of 7-hydroxy-4-methylcoumarin.

-

Characterization: Dry the purified crystals. The theoretical yield is approximately 8.8 g. A typical practical yield is around 4.3 g (49%)[11]. The product can be characterized by Thin Layer Chromatography (TLC), melting point determination (literature M.P. 185-190°C), and spectroscopic methods (FTIR, ¹H-NMR)[13][14].

Part 2: Synthesis of this compound

The second stage of the synthesis involves the formation of an ether linkage between the hydroxyl group of the coumarin intermediate and a dinitrophenyl group. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a class of substitution reactions where a nucleophile displaces a good leaving group on an aromatic ring.

Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds by activating the 7-hydroxy-4-methylcoumarin with a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient aromatic ring of 1-fluoro-2,4-dinitrobenzene. The presence of two strong electron-withdrawing nitro groups (-NO₂) ortho and para to the fluorine atom is critical; they stabilize the negative charge in the intermediate (a Meisenheimer complex) and facilitate the displacement of the highly electronegative fluoride ion, which is an excellent leaving group in SNAr reactions[15].

Caption: Mechanism for the SNAr synthesis pathway.

Data Presentation: Reagents for Part 2

| Reagent / Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Typical Quantity | Role |

| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | 1.0 eq | Nucleophile Precursor |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | C₆H₃FN₂O₄ | 186.10 | 1.1 eq | Electrophilic Substrate |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 2.0 eq | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | As needed | Polar Aprotic Solvent |

Experimental Protocol: SNAr Ether Synthesis

CAUTION: 1-Fluoro-2,4-dinitrobenzene (Sanger's reagent) is toxic, a skin irritant, and an allergen. DMF is a skin and respiratory irritant. This procedure must be performed in a fume hood with appropriate PPE.

-

Reaction Setup: To a solution of 7-hydroxy-4-methylcoumarin (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

-

Activation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium phenoxide salt.

-

Addition of Electrophile: Add 1-fluoro-2,4-dinitrobenzene (1.1 eq) to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using TLC (a suitable eluent would be a mixture of hexane and ethyl acetate).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A solid product should precipitate.

-

Purification: Collect the crude product by vacuum filtration, wash with water, and then with a small amount of cold ethanol or diethyl ether to remove any unreacted FDNB. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) or by column chromatography on silica gel.

Characterization of the Final Product

The final product, this compound, is a solid that can be characterized by standard spectroscopic techniques. Its identity as a fluorescent probe is confirmed by its photophysical properties.

| Property | Value / Observation | Source |

| Appearance | Solid | - |

| Excitation Peak (in DMSO) | ~331 nm | [1][2] |

| Emission Peak (in DMSO) | ~385 nm | [1][2] |

| Detection Limit (for H₂S) | 4 x 10⁻⁶ mol/L | [1][2] |

Upon reaction with hydrogen sulfide (HS⁻), the dinitrophenoxy group is cleaved, releasing the highly fluorescent 7-hydroxy-4-methylcoumarin, which results in a significant increase in fluorescence intensity at a slightly shifted wavelength of approximately 392 nm[1].

Conclusion

This guide has detailed a robust and efficient two-step synthesis for this compound. The pathway relies on two fundamental and well-understood organic reactions: the Pechmann condensation for the construction of the coumarin core and a subsequent nucleophilic aromatic substitution to install the functional dinitrophenoxy moiety. The protocols provided are based on established literature and offer a reliable method for producing this valuable fluorescent probe for scientific and research applications. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

- 1. This compound | HIBR Gene Diagnostics [hibergene.com]

- 2. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 3. jetir.org [jetir.org]

- 4. iscientific.org [iscientific.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 12. m.youtube.com [m.youtube.com]

- 13. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 14. worldresearchersassociations.com [worldresearchersassociations.com]

- 15. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

A Technical Guide to the Fluorescence Mechanism of Dinitrophenoxy-Caged Coumarin Probes

Introduction: Spatiotemporal Control of Fluorescence

In the intricate landscape of cellular biology and drug development, the ability to control molecular processes with high spatiotemporal precision is paramount. "Caged" compounds are powerful tools that offer this control by reversibly masking the function of a bioactive molecule.[1][2] This guide focuses on a specific and highly effective class of these tools: dinitrophenoxy (DNP)-caged coumarin probes.

Coumarins are a versatile class of fluorophores known for their high quantum yields, chemical stability, and tunable optical properties.[3][4] When "caged" with a photoremovable protecting group (PPG) like the dinitrophenoxy moiety, their fluorescence is temporarily silenced.[1][2] Upon irradiation with a specific wavelength of light, the DNP "cage" is cleaved, releasing the native coumarin and unleashing its bright fluorescence. This photo-activation allows researchers to literally shine a light on dynamic processes within living cells and tissues with unparalleled precision.[5][6]

This document provides an in-depth exploration of the core mechanisms governing the fluorescence of DNP-caged coumarin probes, offering both foundational scientific principles and practical experimental insights for researchers in the field.

Part 1: The Core Mechanism - A Tale of Two States

The functionality of a DNP-caged coumarin probe is defined by a light-switchable transition between a non-fluorescent "caged" state and a highly fluorescent "uncaged" state.

The "Off" State: Fluorescence Quenching via Photoinduced Electron Transfer (PeT)

In its caged form, the coumarin's fluorescence is actively suppressed. The mechanism responsible for this quenching is Photoinduced Electron Transfer (PeT) .[7]

-

The Donor-Acceptor Relationship: The coumarin core acts as an electron donor, while the electron-deficient dinitrophenoxy group serves as an excellent electron acceptor.

-

The Quenching Process: Upon excitation with light, instead of relaxing via fluorescence, the excited coumarin molecule transfers an electron to the attached DNP group.[7][8][9][10] This process effectively provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence.

The "On" Switch: Photolytic Uncaging

The transition to the fluorescent "on" state is triggered by photolysis—the cleavage of a chemical bond by light.

-

Light-Induced Cleavage: Irradiation with ultraviolet (UV) light provides the necessary energy to break the ether bond connecting the DNP caging group to the coumarin's hydroxyl group.[11]

-

Restoration of Fluorescence: Once the DNP quencher is cleaved, the PeT pathway is eliminated. The unmasked hydroxyl group on the coumarin restores its native electronic structure. Now, upon excitation, the molecule relaxes primarily through the emission of a photon, resulting in bright fluorescence.[5] The photolytic reaction is typically clean, yielding the parent coumarin and a nitroso byproduct.[5][11][12]

The remarkable efficiency of this process can lead to a fluorescence enhancement of over 200-fold after photolysis, providing an exceptional signal-to-noise ratio for imaging applications.[5][12]

Caption: Fluorescence switching mechanism of a DNP-caged coumarin probe.

Part 2: Key Photophysical Properties & Characterization

The utility of a caged probe is defined by a set of key quantitative parameters. Understanding these properties is crucial for selecting the right probe and designing effective experiments.

| Property | Symbol | Description | Importance |

| Molar Extinction Coefficient | ε | A measure of how strongly the molecule absorbs light at a specific wavelength. | Higher ε values lead to more efficient light absorption and uncaging. |

| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed; quantifies the efficiency of fluorescence.[13] | A high Φf for the uncaged form results in a brighter signal. The Φf of the caged form should be near zero. |

| Uncaging Quantum Yield | Φu | The efficiency of the photochemical reaction that cleaves the caging group. | A higher Φu means fewer photons are needed for activation, reducing potential photodamage. |

| Uncaging Cross-Section | εΦu | The product of the molar extinction coefficient and the uncaging quantum yield.[2] | This is a critical metric for the overall efficiency of the probe; higher values are desirable for in vivo applications.[5][12] |

Part 3: Experimental Protocols

The following sections provide standardized, self-validating protocols for the characterization and application of DNP-caged coumarin probes.

Protocol: Synthesis of a DNP-Caged Coumarin Probe

This protocol outlines a general synthesis for caging a 7-hydroxycoumarin derivative with a dinitrophenoxy group.

-

Dissolution: Dissolve the parent 7-hydroxycoumarin compound in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) to the solution at 0°C to deprotonate the hydroxyl group, forming a phenoxide.

-

Caging Reaction: Slowly add a solution of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) in the same solvent. Allow the reaction to stir at room temperature overnight, protected from light.

-

Quenching & Extraction: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.

-

Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Determination of Relative Fluorescence Quantum Yield (Φf)

This protocol uses the comparative method, which is reliable and widely adopted.[14]

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission properties to the uncaged coumarin (e.g., Quinine Sulfate in 0.1 M H₂SO₄).[14][15]

-

Solution Preparation: Prepare a series of dilutions for both the uncaged test sample and the standard in the same solvent. The concentrations should yield absorbances between 0.01 and 0.1 at the excitation wavelength to prevent inner filter effects.[13]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, keeping all instrument settings (e.g., slit widths) constant.[13]

-

Data Analysis: Integrate the area under each fluorescence emission curve. Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

-

Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation:[14] ΦX = ΦST * (GradX / GradST) * (η²X / η²ST) Where Φ is the quantum yield, Grad is the gradient from the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST denote the test and standard samples, respectively.

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol: In Vitro Photo-uncaging Experiment

This protocol provides a framework for testing and validating probe activation in a controlled cellular environment.[16][17]

-

Cell Culture & Loading: Plate cells (e.g., HeLa) on a glass-bottom imaging dish. Once adherent, incubate the cells with a cell-permeable version of the DNP-caged coumarin probe (e.g., an AM ester derivative) in culture medium for 30-60 minutes.[6]

-

Wash: Gently wash the cells three times with pre-warmed buffer (e.g., Hanks' Balanced Salt Solution) to remove any extracellular probe.

-

Baseline Imaging: Using a fluorescence microscope, acquire a pre-activation image of the cells using an excitation wavelength appropriate for the uncaged coumarin, but with minimal power to avoid premature uncaging.

-

Photostimulation (Uncaging): Expose a specific region of interest (ROI) to a focused beam of UV light (e.g., 365 nm or 405 nm) for a defined duration.[18]

-

Post-activation Imaging: Immediately after photostimulation, acquire a time-series of fluorescence images of the same field of view to monitor the increase in fluorescence within the ROI.

-

Data Analysis: Quantify the change in fluorescence intensity within the ROI over time, subtracting background fluorescence from a non-illuminated region. The fold-increase in fluorescence serves as a measure of activation efficiency.

Part 4: Applications in Research and Development

The precise spatiotemporal control offered by DNP-caged coumarin probes has made them invaluable in numerous applications:

-

High-Resolution Imaging: These probes are used to track molecular dynamics, such as cell-cell communication through gap junctions, with high precision.[6]

-

Optogenetics and Signaling: By caging signaling molecules or their precursors, researchers can initiate cellular signaling cascades at a specific time and location to study their downstream effects.[16][17]

-

Drug Delivery: Caged drugs can be delivered systemically in an inactive form and then activated only at the target site with a focused light source, minimizing off-target effects.

Conclusion

Dinitrophenoxy-caged coumarin probes represent a sophisticated class of molecular tools that leverage a fundamental photophysical process—Photoinduced Electron Transfer—to achieve light-mediated control of fluorescence. Their high contrast ratios, efficient uncaging, and chemical versatility make them indispensable for researchers aiming to dissect complex biological systems and develop targeted therapeutic strategies. A thorough understanding of their underlying mechanism and photophysical properties, validated through rigorous experimental protocols, is the key to unlocking their full potential.

References

- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photoactivatable fluorophores and techniques for biological imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Making sure you're not a bot! [opus4.kobv.de]

- 16. Photostimulation for optogenetics or uncaging [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. bio.fsu.edu [bio.fsu.edu]

7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one CAS number and properties

An In-Depth Technical Guide to 7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one: A Chemosensor for Hydrogen Sulfide

Introduction

This compound, a notable member of the coumarin family of compounds, has emerged as a significant tool in the field of chemical biology and diagnostics. Its primary utility lies in its function as a highly selective "turn-on" fluorescent probe for the detection of hydrogen sulfide (H₂S), a crucial gaseous signaling molecule in various physiological and pathological processes. This guide provides a comprehensive overview of its properties, mechanism of action, and practical applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's fundamental properties is essential for its effective application. Key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 314742-00-2 | [1] |

| Formal Name | 7-(2,4-dinitrophenoxy)-4-methyl-2H-1-benzopyran-2-one | [1] |

| Molecular Formula | C₁₆H₁₀N₂O₇ | [1] |

| Molecular Weight | 342.3 g/mol | [1] |

| Excitation Maximum | ~323-331 nm (in DMSO) | [1][2] |

| Emission Maximum | ~385-445 nm (in DMSO) | [1][2] |

| Appearance | Data not available in search results | |

| Melting Point | Data not available in search results | |

| Solubility | Chloroform: 30 mg/ml; DMF: 30 mg/ml; DMSO: 5 mg/ml | [1] |

| Storage | Store at -20°C for long-term stability | |

| Stability | ≥ 4 years under proper storage conditions | [1] |

Mechanism of Action: "Turn-On" Fluorescence

The functionality of this compound as a probe is based on a specific chemical reaction known as thiolysis.[1] The core of this mechanism is the cleavage of the ether linkage between the coumarin fluorophore and the 2,4-dinitrophenyl quenching moiety by hydrogen sulfide.

Initially, the probe is in a non-fluorescent or "quenched" state. The electron-withdrawing 2,4-dinitrophenyl group effectively suppresses the inherent fluorescence of the 4-methylcoumarin core. Upon introduction of H₂S, a nucleophilic attack occurs, cleaving the ether bond. This reaction releases the highly fluorescent 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), resulting in a significant and measurable increase in fluorescence intensity.[1][2] This "turn-on" response allows for sensitive detection of H₂S against a low-fluorescence background.

Caption: Thiolysis-based "turn-on" mechanism of the fluorescent probe.

Selectivity and Biological Compatibility

An essential feature of this probe is its high selectivity for sulfur-containing molecules. It reacts with hydrogen sulfide, cysteine, glutathione (GSH), homocysteine, and selenocysteine.[1] This makes it a valuable tool for studying biological systems where these thiols play a significant role. Crucially, a related compound lacking the second nitro group, 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one, does not exhibit this fluorescence increase in the presence of sulfur-containing molecules, highlighting the importance of the dinitrophenyl group for the specific sensing mechanism.[3]

Furthermore, the probe demonstrates excellent biocompatibility. Studies have shown that it exhibits almost no cytotoxicity at concentrations up to 150 µg/mL, making it suitable for live-cell imaging and in vitro assays.[1][2]

Experimental Protocols

General Protocol for In Vitro H₂S Detection

This protocol outlines a general workflow for quantifying H₂S in a solution using the probe. Researchers should optimize concentrations and incubation times for their specific experimental setup.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1-5 mM in DMSO). Store protected from light.

-

Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., PBS, pH 7.4).

-

Prepare H₂S standards (e.g., using NaHS) and samples in the same buffer.

-

-

Assay Procedure:

-

Pipette samples and standards into the wells of a microplate (black, clear-bottom plates are recommended for fluorescence assays).

-

Add the probe working solution to each well to achieve a final concentration typically in the low micromolar range (e.g., 5-10 µM).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader.

-

Set the excitation wavelength to approximately 323 nm and the emission wavelength to approximately 445 nm.[1]

-

-

Data Analysis:

-

Subtract the fluorescence of a blank control (buffer + probe) from all readings.

-

Generate a standard curve by plotting the fluorescence intensity of the standards against their known H₂S concentrations.

-

Determine the H₂S concentration in the unknown samples by interpolating their fluorescence values on the standard curve.

-

Caption: Standard experimental workflow for H₂S detection.

Synthesis Pathway Overview

The synthesis of this compound typically involves a two-step process.

-

Pechmann Condensation: The fluorescent core, 7-hydroxy-4-methylcoumarin, is synthesized via the Pechmann condensation. This acid-catalyzed reaction involves the condensation of resorcinol with ethyl acetoacetate.[4][5] Various acids, including sulfuric acid or solid acid catalysts like Amberlyst-15, can be used to promote the reaction.[4][5]

-

Nucleophilic Aromatic Substitution: The hydroxyl group of 7-hydroxy-4-methylcoumarin is then reacted with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) or a similar activated dinitrophenyl compound. This is a classic nucleophilic aromatic substitution reaction where the phenoxide of the coumarin displaces the fluoride on the dinitrobenzene ring to form the final ether-linked product.

Conclusion

This compound stands out as a robust and reliable fluorescent probe. Its high selectivity for H₂S and other biological thiols, coupled with its low cytotoxicity and effective "turn-on" signaling mechanism, makes it an invaluable asset for researchers in biochemistry, cell biology, and drug discovery. Its well-defined properties and straightforward application protocol enable sensitive and accurate quantification of hydrogen sulfide, facilitating deeper insights into the roles of this critical signaling molecule.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of 7-Hydroxy-4-Methylcoumarin

Prepared by: Gemini, Senior Application Scientist

Abstract

7-Hydroxy-4-methylcoumarin (7H4MC), also known as 4-methylumbelliferone, is a highly versatile fluorophore with applications spanning from laser dyes to biological probes. Its utility is rooted in its complex and environmentally sensitive photophysical properties. The fluorescence of 7H4MC is profoundly influenced by the solvent polarity and, most notably, by pH. This guide provides a comprehensive technical overview of the excitation and emission characteristics of 7H4MC. We will delve into the fundamental principles of its fluorescence, the mechanisms of solvatochromism, and the phenomenon of excited-state proton transfer (ESPT) that governs its pH-dependent spectral behavior. Detailed experimental protocols for accurate spectral characterization are provided, alongside data interpretation guidelines to empower researchers in leveraging the unique properties of this coumarin derivative in drug development and scientific discovery.

Introduction: The Significance of 7-Hydroxy-4-Methylcoumarin

Coumarin derivatives are a prominent class of organic compounds widely utilized for their potent fluorescence.[1] Among them, 7-hydroxy-4-methylcoumarin (7H4MC) is a benchmark fluorophore due to its strong emission, significant Stokes shift, and remarkable sensitivity to its microenvironment.[2] This sensitivity is not a limitation but rather a powerful feature that has been exploited to create sensors for enzyme activity, pH, and molecular binding events.[3][4][5]

The core structure consists of a benzopyrone backbone with a hydroxyl group at the 7-position and a methyl group at the 4-position. The electron-donating hydroxyl group is the primary driver of its interesting photophysical behavior. Upon photoexcitation, the molecule's acidity dramatically increases, leading to a fascinating interplay of different chemical species, each with a unique fluorescence signature.[6] Understanding and controlling these spectral properties is paramount for its effective application in research and diagnostics.

Fundamental Principles of Fluorescence

To appreciate the spectral behavior of 7H4MC, one must first understand the process of fluorescence. This process can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

-

Excitation (Absorption): A molecule absorbs a photon of light, promoting an electron from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁). This is a very fast process, occurring on the femtosecond (10⁻¹⁵ s) timescale.

-

Vibrational Relaxation & Internal Conversion: The excited molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process, occurring in picoseconds (10⁻¹² s).

-

Fluorescence Emission: From the lowest vibrational level of S₁, the molecule returns to the ground state (S₀) by emitting a photon. This is fluorescence. Because energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. The time the molecule spends in the excited state is known as the fluorescence lifetime (τ), typically on the nanosecond (10⁻⁹ s) scale.

Caption: Jablonski diagram illustrating the key transitions in fluorescence.

Core Photophysical Properties of 7H4MC

The fluorescence of 7H4MC is not static; it is a dynamic function of its chemical environment. This section dissects the key factors that modulate its excitation and emission spectra.

General Spectral Characteristics

In a neutral state, 7H4MC typically exhibits a broad absorption band with a maximum (λ_abs) around 320-360 nm and an emission maximum (λ_em) around 380-450 nm, resulting in a cyan-colored fluorescence.[7][8][9] For instance, in a neutral aqueous solution, it has an excitation peak at 360 nm and an emission peak at 448 nm.[7]

The Influence of Solvent Polarity (Solvatochromism)

The position of the excitation and emission maxima of 7H4MC is highly dependent on the solvent's polarity and hydrogen-bonding capacity.[10][11] This phenomenon, known as solvatochromism, arises because the molecule's dipole moment changes upon excitation. The excited state (S₁) is more polar than the ground state (S₀).

-

Causality: In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy. This stabilization is more pronounced for the excited state than the ground state, leading to a smaller energy gap between S₁ and S₀. Consequently, the emission spectrum shifts to longer wavelengths (a red shift) as solvent polarity increases. The absorption spectrum is generally less affected. This sensitivity allows 7H4MC to be used as a probe for the polarity of its local environment, such as within protein binding sites.

Table 1: Solvatochromic Effects on 7H4MC Spectral Properties

| Solvent | Polarity | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Reference(s) |

|---|---|---|---|---|

| n-Hexane | Non-polar | ~320 | ~385 | [11] |

| Ethyl Acetate | Medium | ~322 | ~390 | [11] |

| Ethanol | Polar, Protic | ~324 | ~400 | [8][11] |

| Methanol | Polar, Protic | 337 | ~410 | [9][12] |

| Water | High-Polarity, Protic | 360 | 448 |[7][11] |

The Critical Role of pH: Excited-State Proton Transfer (ESPT)

The most dramatic spectral changes for 7H4MC are induced by pH. This is due to the hydroxyl group at the 7-position. In the ground state, 7H4MC is a weak acid with a pKa of approximately 7.7.[3] However, upon photoexcitation to the S₁ state, intramolecular charge transfer from the hydroxyl group to the carbonyl group makes the hydroxyl proton significantly more acidic, and the pKa drops to around 0.45.[3][6]

This drastic increase in acidity means that even in neutral solutions (pH ~7), the excited molecule can rapidly donate its proton to a suitable acceptor, such as a water molecule. This process is known as Excited-State Proton Transfer (ESPT) . The result is the formation of different prototropic species in the excited state, each with a distinct emission spectrum.[3][13]

-

Neutral Form (N*): Emits around 380-400 nm. This form is favored in non-polar, aprotic solvents or at very low pH.

-

Anionic Form (A*): Formed by deprotonation of the hydroxyl group. It emits strongly around 450 nm. This is the dominant species observed in neutral to basic aqueous solutions.[3]

-

Tautomeric Form (T*): In some environments, particularly within the confined water pools of reverse micelles, an excited-state tautomer can form. This involves the transfer of the proton from the hydroxyl group to the carbonyl oxygen, often facilitated by a "wire" of hydrogen-bonded solvent molecules.[6] This species emits at even longer wavelengths, around 480 nm.[3]

Caption: Excited-state prototropic equilibrium of 7-hydroxy-4-methylcoumarin.

Experimental Protocol for Spectral Characterization

Accurate and reproducible measurement of fluorescence spectra is essential. The following protocol outlines a self-validating system for characterizing 7H4MC.

Instrumentation

-

Spectrofluorometer: A calibrated instrument capable of recording both excitation and emission spectra is required. Key components include a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a sensitive detector (e.g., photomultiplier tube).[14]

-

Cuvettes: Use quartz cuvettes for UV-range measurements (path length typically 1 cm).

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of 7H4MC in a suitable organic solvent like DMSO or ethanol. This ensures solubility and stability.

-

Working Solution: Dilute the stock solution in the solvent or buffer of interest to a final concentration in the low micromolar range (e.g., 1-10 µM). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

pH Adjustment: For studying pH effects, use a series of buffers (e.g., acetate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10) to prepare the working solutions. Verify the final pH of each sample.[15]

-

Controls: Always prepare a "blank" sample containing only the solvent or buffer to measure background fluorescence.

Measurement Workflow

Caption: Standard workflow for acquiring fluorescence excitation and emission spectra.

Step-by-Step Measurement:

-

Set Instrument Parameters:

-

Set excitation and emission slit widths (e.g., 2-5 nm). Narrower slits provide better resolution but lower signal.

-

Turn on the lamp and allow it to stabilize (typically 15-30 minutes).

-

-

Acquire Emission Spectrum:

-

Place the blank cuvette in the spectrofluorometer and record a scan to measure the background.

-

Replace with the 7H4MC sample cuvette.

-

Set the excitation monochromator to a known absorption wavelength (e.g., 360 nm).[7]

-

Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 380 nm to 600 nm).

-

The resulting peak is the emission maximum (λ_em).

-

-

Acquire Excitation Spectrum:

-

Set the emission monochromator to the λ_em determined in the previous step (e.g., 450 nm).

-

Scan the excitation monochromator over a range that covers the expected absorption (e.g., 280 nm to 420 nm).

-

The resulting spectrum should resemble the absorption spectrum, and its peak is the excitation maximum (λ_ex).

-

-

Data Processing:

-

Subtract the blank spectrum from the sample spectra to correct for solvent Raman scattering and other background signals.

-

Identify and report the λ_ex and λ_em peak maxima.

-

Conclusion: A Tunable Fluorophore for Advanced Applications

7-Hydroxy-4-methylcoumarin is more than a simple fluorophore; it is a sophisticated molecular tool whose optical output is intricately linked to its environment. Its strong solvatochromism and, most importantly, its pH-dependent fluorescence driven by excited-state proton transfer, make it an invaluable probe in chemical and biological sciences. By understanding the fundamental mechanisms governing its spectral behavior and employing rigorous experimental protocols, researchers can fully exploit its properties for developing sensitive assays, imaging cellular processes, and advancing drug discovery programs.[16][17]

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [scholarship.miami.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Excited-state proton transfer behavior of 7-hydroxy-4-methylcoumarin in AOT reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Illuminating World of Coumarin-Based Enzymatic Substrates: A Technical Guide for Researchers and Drug Developers

In the intricate landscape of biochemical research and drug discovery, the ability to sensitively and specifically monitor enzyme activity is paramount. Among the diverse toolkit available to scientists, fluorogenic substrates stand out for their exceptional sensitivity and real-time detection capabilities. Within this class of reagents, coumarin-based derivatives have carved a significant niche, offering a versatile and tunable scaffold for the design of highly specific enzymatic probes. This in-depth technical guide provides a comprehensive overview of the core principles, design strategies, practical applications, and future directions of coumarin-based enzymatic substrates.

The Coumarin Scaffold: A Privileged Structure for Fluorescence

Coumarin, a naturally occurring benzopyran-2-one, and its derivatives are widely recognized for their significant fluorescent properties.[1][2] While simple coumarin itself is weakly fluorescent, strategic substitutions on its aromatic ring can dramatically enhance its quantum yield and modulate its excitation and emission wavelengths.[3][4] The key to their utility lies in the ability to quench this fluorescence by attaching a specific enzymatic recognition motif. Enzymatic cleavage of this motif liberates the highly fluorescent coumarin fluorophore, resulting in a direct and quantifiable "turn-on" signal that is proportional to enzyme activity.[5] This principle forms the bedrock of a vast array of sensitive enzymatic assays.

The popularity of coumarins in probe design can be attributed to several key features:

-

High Fluorescence Quantum Yields: Many 7-hydroxycoumarin derivatives exhibit bright fluorescence, enabling high sensitivity in assays.[6][7]

-

Photostability: Coumarins generally exhibit good resistance to photobleaching, allowing for stable and reproducible measurements over time.[3]

-

Tunable Photophysical Properties: The absorption and emission wavelengths of coumarins can be fine-tuned by altering the substituents on the coumarin ring, allowing for the development of probes for multiplexed assays.[8]

-

Small Size: Their relatively small molecular size minimizes the risk of steric hindrance with the enzyme's active site.[8]

-

Synthetic Accessibility: The coumarin scaffold is readily synthesized and modified, facilitating the creation of a diverse library of substrates.[9][10][11]

Unveiling the Light: Mechanisms of Coumarin Fluorescence

The fluorescence of coumarin-based probes is governed by several photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of effective substrates. The three primary mechanisms are Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).[2][4]

Photoinduced Electron Transfer (PET)

In a typical PET-based probe, a recognition group (the enzyme substrate) containing an electron-donating moiety is linked to the coumarin fluorophore. In the "off" state, upon excitation, an electron is transferred from the donor to the excited fluorophore, quenching its fluorescence. Enzymatic cleavage of the recognition group disrupts this electron transfer process, "turning on" the fluorescence of the coumarin.[4]

Caption: Figure 1: Mechanism of Photoinduced Electron Transfer (PET)

Intramolecular Charge Transfer (ICT)

ICT-based probes consist of a fluorophore with an electron-donating group and an electron-withdrawing group, creating a "push-pull" system.[4] The electronic properties of the recognition site modulate the ICT process. Enzymatic modification of this site alters the charge distribution within the molecule, leading to a significant change in fluorescence intensity and/or a shift in the emission wavelength.

Caption: Figure 2: Mechanism of Intramolecular Charge Transfer (ICT)

Fluorescence Resonance Energy Transfer (FRET)

FRET-based substrates incorporate two fluorophores: a donor (often a coumarin) and an acceptor.[4][12] When the donor and acceptor are in close proximity, excitation of the donor results in non-radiative energy transfer to the acceptor, which then fluoresces. If the enzymatic reaction separates the donor and acceptor, FRET is disrupted, and the donor's fluorescence is restored.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 12. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

Profluorescent Probes for Cellular Imaging: A Senior Application Scientist's In-Depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of profluorescent probes and their application in cellular imaging. Moving beyond a simple catalog of available reagents, this document delves into the core principles of profluorescent probe design, mechanism of action, and practical application, empowering you to make informed decisions in your experimental design and troubleshooting. Our focus is on the causality behind experimental choices, ensuring a deep and functional understanding of this powerful imaging technology.

The Profluorescent Advantage: Shifting the Paradigm in Cellular Imaging

Traditional "always on" fluorescent probes have been instrumental in advancing our understanding of cellular biology. However, they often suffer from limitations such as high background fluorescence, phototoxicity, and the inability to report on dynamic changes in cellular activity. Profluorescent probes, also known as "turn-on" or "activatable" probes, represent a significant leap forward. These molecules are designed to be initially non-fluorescent or weakly fluorescent and only exhibit a strong fluorescent signal upon interaction with a specific analyte or enzymatic activity within the cell.[1] This "off-to-on" switching mechanism provides a superior signal-to-noise ratio, enabling the detection of subtle cellular events with high sensitivity and spatiotemporal resolution.[2][3]

The core principle behind a profluorescent probe lies in a quenched fluorophore. The quenching mechanism is relieved by a specific chemical reaction with the target of interest, leading to a "turn-on" of fluorescence. This targeted activation minimizes background signal and reduces the likelihood of phototoxicity, as the probe is only fluorescent when and where it is needed.

Mechanisms of Activation: The Chemistry of Cellular Insight

The versatility of profluorescent probes stems from the diverse chemical strategies employed to achieve analyte-triggered fluorescence activation. Understanding these mechanisms is paramount for selecting the appropriate probe for your research question and for interpreting the resulting data accurately.

Enzyme-Activated Probes: Unveiling Catalytic Activity

A significant class of profluorescent probes is designed to be substrates for specific enzymes.[4][5][6] The probe consists of a fluorophore caged with a recognition moiety that is a substrate for the target enzyme. Upon enzymatic cleavage of the recognition group, the fluorophore is released from its quenched state and becomes fluorescent.[4][7] This approach allows for the direct visualization of enzymatic activity in living cells, providing insights into metabolic processes, cell signaling, and disease states.[4][5][6] For instance, probes targeting aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme often overexpressed in cancer stem cells, have been developed to track these elusive cells in vivo.[8]

-

Substrate Specificity: The recognition moiety must be highly specific for the target enzyme to avoid off-target activation.

-

Kinetic Properties: The rate of enzymatic cleavage should be compatible with the temporal resolution required for the experiment.

-

Fluorophore Selection: The chosen fluorophore should have optimal photophysical properties for the imaging modality being used, such as high quantum yield and photostability.[9]

Diagram: General Mechanism of an Enzyme-Activated Profluorescent Probe

Caption: Enzyme-activated probe workflow.

Probes for Reactive Oxygen Species (ROS) and Metal Ions: Sensing the Cellular Milieu

The cellular microenvironment is a dynamic landscape of chemical species, including reactive oxygen species (ROS) and metal ions, which play crucial roles in both normal physiology and disease.[10][11] Profluorescent probes offer a powerful means to detect and quantify these transient and often low-abundance analytes.[2][11]

-

ROS Probes: These probes are designed to react with specific ROS, such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH).[11][12] The reaction, typically an oxidation, transforms the probe from a non-fluorescent to a fluorescent state.[2][13] For example, some probes utilize a boronate ester group that is cleaved by H₂O₂, unmasking a fluorescent reporter.[14]

-

Metal Ion Probes: The detection of metal ions like Ca²⁺, Zn²⁺, and Cu²⁺ is critical for understanding cellular signaling and homeostasis.[10][15][16][17] Profluorescent probes for metal ions often incorporate a chelating agent that, upon binding to the target ion, undergoes a conformational change.[16][18] This change can disrupt a quenching mechanism, such as photoinduced electron transfer (PET), leading to fluorescence enhancement.[1][19]

Table: Comparison of Profluorescent Probe Activation Mechanisms

| Activation Mechanism | Target Analyte | Principle of Activation | Key Advantages |

| Enzymatic Cleavage | Specific Enzymes (e.g., caspases, proteases) | Removal of a quenching group by enzymatic activity. | High specificity, direct measure of activity. |

| Oxidation | Reactive Oxygen Species (ROS) | Chemical reaction with ROS leads to a fluorescent product. | High sensitivity for transient species. |

| Chelation | Metal Ions (e.g., Ca²⁺, Zn²⁺) | Ion binding induces a conformational change that restores fluorescence. | Enables dynamic tracking of ion fluxes. |

| Radical Trapping | Free Radicals | Reaction with radical species forms a stable, fluorescent adduct. | Useful for studying radical-mediated processes. |

Practical Application: A Step-by-Step Guide to Cellular Imaging with Profluorescent Probes

The successful application of profluorescent probes requires careful planning and execution. This section provides a generalized workflow and key considerations for designing and performing a cellular imaging experiment.

Probe Selection and Validation: The Foundation of a Robust Experiment

Choosing the right probe is the most critical step.[2] Consider the following factors:

-

Specificity: Does the probe react exclusively with your target of interest? Review the literature and manufacturer's data for selectivity assays.

-

Sensitivity: Is the probe sensitive enough to detect the expected concentration of your analyte?

-

Photophysical Properties: Match the excitation and emission spectra of the probe to your imaging system's capabilities. Consider factors like brightness (quantum yield and extinction coefficient) and photostability.[9][19][20]

-

Cell Permeability: Will the probe readily cross the cell membrane? Some probes require specific delivery methods.[21][22]

-

Localization: Does the probe accumulate in the desired subcellular compartment?[23][24]

Self-Validating Protocol: In Vitro Probe Characterization

Before cellular experiments, it is crucial to validate the probe's response in a cell-free system.

-

Prepare a stock solution of the profluorescent probe in a suitable solvent (e.g., DMSO).

-

Establish a standard curve by measuring the fluorescence intensity of the probe in the presence of known concentrations of the target analyte (e.g., the purified enzyme or metal ion solution).

-

Assess specificity by incubating the probe with potential interfering species that are biologically relevant.

-

Determine the limit of detection (LOD) to ensure the probe is sensitive enough for your intended application.

Cellular Loading and Imaging: Visualizing the Invisible

Experimental Workflow: Cellular Imaging with a Profluorescent Probe

Caption: A generalized workflow for cellular imaging.

Detailed Protocol: General Procedure for Cellular Staining

-

Cell Culture: Plate cells on a suitable imaging-compatible vessel (e.g., glass-bottom dishes) and culture to the desired confluency.

-

Probe Loading:

-

Prepare a working solution of the profluorescent probe in an appropriate buffer (e.g., HBSS or serum-free media). The optimal concentration and loading time should be determined empirically, but a starting point is often in the low micromolar range for 15-60 minutes.

-

Remove the culture medium from the cells and add the probe-containing solution.

-

Incubate the cells at 37°C in a CO₂ incubator.

-

-

Washing:

-

Gently aspirate the loading solution.

-

Wash the cells 2-3 times with pre-warmed buffer to remove any unbound probe.

-

-

Imaging:

-

Add fresh buffer or imaging medium to the cells.

-

Acquire images using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

-

It is critical to include proper controls, such as unstained cells (to assess autofluorescence) and cells treated with a known activator or inhibitor of the target to validate the probe's response in the cellular context.

-

Troubleshooting Common Issues in Profluorescent Probe Imaging

Even with careful planning, challenges can arise. Here are some common issues and potential solutions:[25][26][27][28][29]

| Issue | Potential Cause(s) | Troubleshooting Steps |

| No or Weak Signal | - Inefficient probe loading- Low target concentration- Incorrect imaging settings | - Optimize probe concentration and incubation time.- Use a positive control to confirm probe activity.- Verify filter sets and exposure times.[27] |

| High Background | - Incomplete washing- Probe self-hydrolysis or non-specific activation- Cellular autofluorescence | - Increase the number and duration of wash steps.- Test probe stability in buffer alone.- Acquire images of unstained cells and use background subtraction.[25][26] |

| Phototoxicity | - High excitation light intensity- Prolonged exposure to light | - Reduce laser power or illumination intensity.- Minimize exposure time and use time-lapse imaging sparingly.- Use a probe with higher photostability.[25] |

| Signal Bleed-through | - Spectral overlap between fluorophores in multi-color imaging | - Select fluorophores with well-separated spectra.- Use sequential scanning or spectral unmixing.[26][27] |

Profluorescent Probes in Drug Discovery and Development

The ability of profluorescent probes to monitor dynamic cellular processes in real-time makes them invaluable tools in drug discovery.[30][31][32][][34]

-

Target Engagement and Mechanism of Action Studies: Probes can be designed to report on the activity of a drug target, providing direct evidence of target engagement within a cellular context.[32]

-

High-Throughput Screening (HTS): The "turn-on" nature of these probes makes them well-suited for HTS assays to identify compounds that modulate a specific enzymatic activity or cellular pathway.[7]

-

Monitoring Drug Efficacy and Off-Target Effects: Profluorescent probes can be used to assess the downstream effects of a drug candidate on cellular health and signaling pathways.[32] For example, probes for ROS can be used to evaluate drug-induced oxidative stress.

Future Directions and Emerging Technologies

The field of profluorescent probe development is rapidly evolving. Key areas of innovation include:

-

Near-Infrared (NIR) Probes: NIR probes offer deeper tissue penetration and reduced background autofluorescence, making them ideal for in vivo imaging.[2][4]

-

Multiplexed Imaging: The development of spectrally distinct profluorescent probes will enable the simultaneous visualization of multiple cellular events.[5]

-

Genetically Encoded Probes: While this guide focuses on small-molecule probes, it is worth noting the parallel development of genetically encoded fluorescent biosensors, which offer excellent specificity and can be targeted to specific subcellular locations.[15][16]

By embracing these powerful tools and applying the principles outlined in this guide, researchers can unlock new insights into the intricate workings of the cell and accelerate the pace of scientific discovery and drug development.

References

- 1. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masi.eu [masi.eu]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Frontiers | Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging [frontiersin.org]

- 6. Activated molecular probes for enzyme recognition and detection [thno.org]

- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 11. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. A novel profluorescent probe for detecting oxidative stress induced by metal and H2O2 in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic small-molecule fluorescent probe-based detection for alkali and alkaline earth metal ions in biological systems - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 18. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Simple and efficient delivery of cell-impermeable organic fluorescent probes into live cells for live-cell superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cris.biu.ac.il [cris.biu.ac.il]

- 23. Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. biotium.com [biotium.com]

- 28. 蛍光染色のプロトコール & トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]

- 29. Optimization and Troubleshooting [evidentscientific.com]

- 30. m.youtube.com [m.youtube.com]

- 31. How Fluorescent Probes Can Enhance Drug Delivery | Drug Discovery And Development [labroots.com]

- 32. State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Fluorescent Probes Provide a Whole View of Drug Delivery in Cells – Creative Biostructure Blog [creative-biostructure.com]

An In-depth Technical Guide to the Cytotoxicity Profile of 7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive framework for the detailed evaluation of the cytotoxicity profile of 7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one, a coumarin-based fluorescent probe. While preliminary data suggests low to negligible cytotoxicity, rigorous validation is imperative for its application in sensitive biological systems. This document outlines a multi-faceted experimental strategy, moving beyond simple viability assays to probe for subtle cytotoxic and cytostatic effects. We detail a suite of assays targeting cell metabolism, membrane integrity, apoptosis, oxidative stress, and cell cycle progression. The causality behind the selection of each methodology is explained, providing researchers, scientists, and drug development professionals with a robust, self-validating system to thoroughly characterize the cellular impact of this compound.

Introduction: The Imperative for Rigorous Cytotoxicity Profiling

This compound is a valuable chemical tool, engineered as a "turn-on" fluorescent probe for the detection of hydrogen sulfide (H₂S), a critical signaling molecule in various physiological and pathological processes.[1] Initial characterizations have reported that the compound exhibits minimal to no cytotoxicity at concentrations up to 150 µg/mL.[1]

However, the designation of a compound as "non-cytotoxic" necessitates a comprehensive and multi-parametric investigation. The absence of overt, acute cell death does not preclude more subtle cellular perturbations that could confound experimental results or indicate long-term toxicity. These can include inhibition of metabolic activity, induction of low-level apoptosis, generation of oxidative stress, or cell cycle arrest. Therefore, a rigorous cytotoxicity assessment is a critical component of due diligence, ensuring the compound's suitability and safety for use in cell-based assays and preclinical research.[2][3][4][5]

This guide is structured to provide a logical, in-depth workflow for a thorough investigation of the cytotoxicity profile of this compound. We will address key endpoints of cellular health, from broad metabolic viability to specific mechanistic pathways of cell death.

Foundational Experimental Design

A robust cytotoxicity study begins with careful consideration of the experimental system and controls.

Choice of Cell Lines

To assess both general cytotoxicity and potential organ-specific effects, a panel of cell lines is recommended.

-

HeLa (Human Cervical Adenocarcinoma): A widely used, robust cell line for general cytotoxicity screening.[6][7]

-

HepG2 (Human Liver Carcinoma): Represents a liver model, crucial for assessing the potential hepatotoxicity of xenobiotics.[6][7][8] This is particularly relevant as the liver is a primary site of drug metabolism.

Compound Solubilization and Vehicle Controls

This compound is soluble in dimethyl sulfoxide (DMSO).[1][9]

-

Causality: DMSO is a common solvent for water-insoluble compounds in cell-based assays.[10][11] However, DMSO itself can exert cytotoxic effects at higher concentrations.[10][11][12][13] It is imperative to determine the highest tolerable concentration of DMSO for each cell line and to ensure the final concentration in all experimental wells, including the vehicle control, remains constant and well below this toxic threshold (typically ≤0.5%).[11][12]

Positive Controls

A known cytotoxic agent should be run in parallel to validate assay performance.

-

Doxorubicin: A well-characterized chemotherapeutic agent that induces cytotoxicity through multiple mechanisms, including DNA intercalation and induction of apoptosis, making it a suitable positive control.[14]

Tier 1: Primary Cytotoxicity Assessment

This initial tier aims to quantify the overall impact of the compound on cell viability and membrane integrity.

Metabolic Viability: The MTT Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[3][15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[3][15][16] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[2][16]

-

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed HeLa and HepG2 cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[17]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (medium with the same final DMSO concentration) and positive controls (Doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

-

Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

-

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[18] The LDH assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that results in the formation of a colored formazan product, which is quantifiable by spectrophotometry.[18]

-

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

-

Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.[18]

-

Incubation and Measurement: Incubate at room temperature for up to 30 minutes, protected from light.[18] Measure the absorbance at approximately 490 nm.[18]

-

Controls: Include a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells).

-

Data Analysis and Presentation for Tier 1

-

Calculation of Cell Viability:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

-

Calculation of Cytotoxicity (LDH):

-

% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

-

-

IC₅₀/CC₅₀ Determination: Plot the percentage of viability or cytotoxicity against the logarithm of the compound concentration. Use non-linear regression analysis to fit a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀).

| Assay | Endpoint Measured | Principle |

| MTT | Metabolic Activity / Viability | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[3][15][16] |

| LDH | Membrane Integrity / Necrosis | Measurement of lactate dehydrogenase released from cells with damaged plasma membranes.[18] |

Tier 2: Mechanistic Cytotoxicity Assessment

Should any significant loss of viability be observed in Tier 1, or for a more thorough characterization, the following assays can elucidate the underlying mechanisms of cell death or cytostasis.

Apoptosis vs. Necrosis: Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5]

-

Experimental Protocol: Annexin V/PI Staining

-

Cell Culture and Treatment: Culture and treat cells in 6-well plates with varying concentrations of the compound for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[5]

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be quantified based on their fluorescence signals:

-

Viable: Annexin V-negative / PI-negative

-

Early Apoptotic: Annexin V-positive / PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

-

Necrotic: Annexin V-negative / PI-positive

-

-

Caspase Activation: The Executioners of Apoptosis

-

Principle: Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 and Caspase-7 are key executioner caspases. Their activity can be measured using a substrate that, when cleaved, releases a fluorescent or luminescent signal.[4][10] An increase in this signal is indicative of apoptosis induction.

-

Experimental Protocol: Caspase-3/7 Activity Assay

-

Cell Culture and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the compound.

-

Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent lyses the cells and contains the pro-luminescent caspase substrate.[10]

-

Incubation and Measurement: Incubate at room temperature for 1-2 hours to allow the signal to stabilize. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.[4][10]

-

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

Tier 3: Advanced Cytotoxicity Profiling

This tier investigates more subtle effects on cellular health, such as oxidative stress and cell cycle perturbations.

Oxidative Stress: Reactive Oxygen Species (ROS) Detection

-

Principle: Cellular stress can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses. The probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1] The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Experimental Protocol: ROS Detection

-

Cell Culture and Treatment: Culture cells in a black, clear-bottom 96-well plate and treat with the compound for a relevant time period (e.g., 1-24 hours).

-

Probe Loading: Remove the treatment medium, wash the cells with PBS, and then incubate with a working solution of H2DCFDA (e.g., 20 µM) for 30-45 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again to remove excess probe. Add PBS to the wells and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[1]

-

Cell Cycle Analysis

-

Principle: Cytostatic compounds can arrest the cell cycle at specific phases (G0/G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining can be used to analyze the DNA content of a cell population.[11][13] Since the amount of DNA doubles from the G1 to the G2/M phase, the fluorescence intensity of PI-stained cells allows for the quantification of cells in each phase of the cycle.[11]

-

Experimental Protocol: Cell Cycle Analysis

-

Cell Culture and Treatment: Culture and treat cells with the compound for a period equivalent to one to two cell cycles (e.g., 24-48 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored in ethanol at 4°C.[13]

-